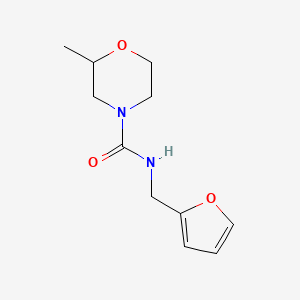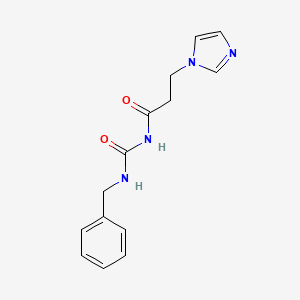
N-(benzylcarbamoyl)-3-imidazol-1-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzylcarbamoyl)-3-imidazol-1-ylpropanamide, also known as BCI, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. BCI is a small molecule that can selectively inhibit the activity of a protein called IkappaB kinase (IKK), which plays a key role in regulating the immune response and inflammation.
Aplicaciones Científicas De Investigación
N-(benzylcarbamoyl)-3-imidazol-1-ylpropanamide has been studied extensively for its potential applications in medical research. One of the main areas of interest is its ability to inhibit the activity of IKK, which is involved in the regulation of the immune response and inflammation. N-(benzylcarbamoyl)-3-imidazol-1-ylpropanamide has been shown to reduce inflammation in animal models of various diseases, including arthritis, colitis, and sepsis. It has also been studied for its potential in cancer research, as IKK plays a role in the development and progression of certain types of cancer.
Mecanismo De Acción
N-(benzylcarbamoyl)-3-imidazol-1-ylpropanamide selectively inhibits the activity of IKK by binding to a specific site on the protein. This prevents IKK from phosphorylating a protein called IkappaB, which normally leads to the degradation of IkappaB and the release of nuclear factor-kappaB (NF-kappaB). NF-kappaB is a transcription factor that plays a key role in the regulation of the immune response and inflammation. By inhibiting IKK, N-(benzylcarbamoyl)-3-imidazol-1-ylpropanamide reduces the activity of NF-kappaB and the downstream effects of inflammation.
Biochemical and Physiological Effects:
N-(benzylcarbamoyl)-3-imidazol-1-ylpropanamide has been shown to have several biochemical and physiological effects in animal models. It reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), and increases the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-(benzylcarbamoyl)-3-imidazol-1-ylpropanamide also reduces the infiltration of immune cells into inflamed tissues and the activation of inflammatory signaling pathways. These effects contribute to the anti-inflammatory properties of N-(benzylcarbamoyl)-3-imidazol-1-ylpropanamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(benzylcarbamoyl)-3-imidazol-1-ylpropanamide is its specificity for IKK, which allows for selective inhibition of the immune response and inflammation. This makes it a useful tool for studying the role of IKK in various disease models. However, N-(benzylcarbamoyl)-3-imidazol-1-ylpropanamide has some limitations for lab experiments. Its low solubility in water can make it difficult to administer in vivo, and its low yield in synthesis can make it expensive to obtain in large quantities.
Direcciones Futuras
There are several future directions for N-(benzylcarbamoyl)-3-imidazol-1-ylpropanamide research. One area of interest is its potential in cancer research, as IKK plays a role in the development and progression of certain types of cancer. N-(benzylcarbamoyl)-3-imidazol-1-ylpropanamide has been shown to inhibit the growth and metastasis of cancer cells in animal models, and further research is needed to explore its potential as a cancer treatment. Another area of interest is its potential in neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. N-(benzylcarbamoyl)-3-imidazol-1-ylpropanamide has been shown to reduce neuroinflammation in animal models, and further research is needed to explore its potential in these diseases. Additionally, further optimization of the synthesis method for N-(benzylcarbamoyl)-3-imidazol-1-ylpropanamide may lead to increased yield and lower cost, making it more accessible for research purposes.
Conclusion:
In conclusion, N-(benzylcarbamoyl)-3-imidazol-1-ylpropanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. Its ability to selectively inhibit the activity of IKK makes it a useful tool for studying the role of IKK in various disease models. N-(benzylcarbamoyl)-3-imidazol-1-ylpropanamide has been shown to have anti-inflammatory properties and has potential applications in cancer research and neuroinflammatory diseases. Further research is needed to explore its potential in these areas and to optimize its synthesis method.
Métodos De Síntesis
The synthesis of N-(benzylcarbamoyl)-3-imidazol-1-ylpropanamide involves several steps, starting from the reaction of 3-bromo-1-propanol with imidazole to form 3-imidazol-1-ylpropanol. This intermediate is then reacted with benzyl isocyanate to form N-benzylcarbamoyl-3-imidazol-1-ylpropanol, which is subsequently converted to N-(benzylcarbamoyl)-3-imidazol-1-ylpropanamide by reaction with thionyl chloride and benzylamine. The overall yield of this synthesis method is around 30%.
Propiedades
IUPAC Name |
N-(benzylcarbamoyl)-3-imidazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-13(6-8-18-9-7-15-11-18)17-14(20)16-10-12-4-2-1-3-5-12/h1-5,7,9,11H,6,8,10H2,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIQLZGIJXLMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)CCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
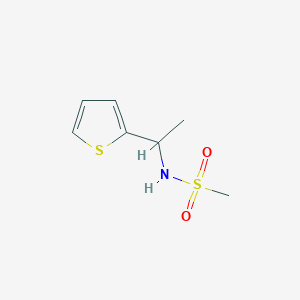

![3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7528794.png)
![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)


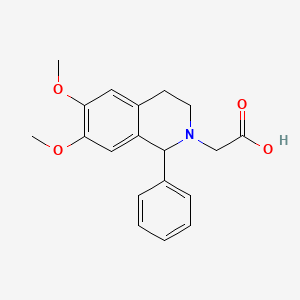
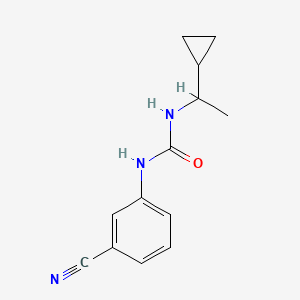
![1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea](/img/structure/B7528838.png)

![1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol](/img/structure/B7528864.png)
